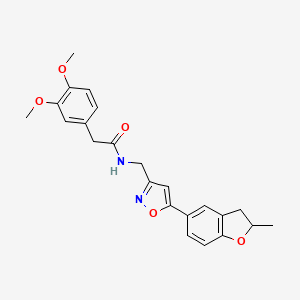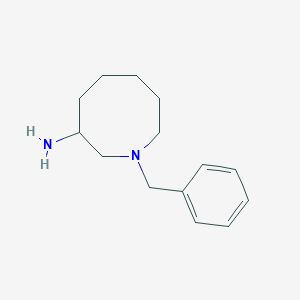
(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride” is a heterocyclic compound . It is a derivative of thiazinane, which is a fully saturated six-membered ring containing two hetero-atoms nitrogen and sulfur . Thiazinane derivatives are known to be biologically active and play an important role in the treatment of various diseases .
Synthesis Analysis
Thiazinanes and its isomeric forms are synthesized through various methods . The synthetic approaches of thiazinane derivatives and their chemical reactivity have been the focus of several studies .Molecular Structure Analysis
The molecular structure of “(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride” includes a six-membered ring containing two hetero-atoms nitrogen and sulfur . The compound is a fully saturated thiazine .Chemical Reactions Analysis
Thiazinane derivatives are known to undergo various chemical reactions . For instance, homo-allylic sulfamate ester and sulfonamide were found to be useful substrates for the Tethered Aminohydroxylation (TA) reaction .Aplicaciones Científicas De Investigación
Anti-HIV Activity
Thiazinanes and their derivatives, including (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride, have been shown to have anti-HIV activity. This mechanism could potentially be used as an anti-AIDS treatment .
Analgesic Activity
Certain derivatives of thiazinanes have shown analgesic activity. This suggests that (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride could potentially be used in pain management .
Antibiotic Properties
Thiazinanes have been used in the creation of antibiotics, such as cephradine . This suggests that (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride could potentially be used in the development of new antibiotics.
Anticoagulant Properties
Some thiazinanes have been utilized as anticoagulants . This suggests that (1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride could potentially be used in the treatment of blood clotting disorders.
Intermediate for Fine Chemicals
(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride is used as a useful intermediate for the preparation of fine chemicals . It is an important building block in the synthesis of compounds with a wide range of applications.
Anti-inflammatory Activities
This compound has been reported to have anti-inflammatory activities and has been shown to inhibit prostaglandin synthesis . This suggests potential applications in the treatment of inflammatory conditions.
Antimicrobial Properties
(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride has been reported to be active against bacteria and fungi . This suggests potential applications in the development of new antimicrobial agents.
Research and Development
This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies . It’s a valuable tool in the advancement of scientific knowledge.
Direcciones Futuras
The future directions for the study of “(1,1-Dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride” and its derivatives could include further exploration of their synthesis methods, chemical reactivity, and biological activity . Additionally, more research could be conducted to understand their mechanism of action and to discover new potential applications in the treatment of various diseases .
Propiedades
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c7-4-5-3-6-1-2-10(5,8)9;/h5-7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFYFXSAJRDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(CN1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)

![N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2647383.png)




![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)

